molecular formula C8H10FNO B592510 3-Fluoro-2-methoxy-5-methylaniline CAS No. 1764-81-4

3-Fluoro-2-methoxy-5-methylaniline

Cat. No.: B592510
CAS No.: 1764-81-4
M. Wt: 155.172
InChI Key: SNLWKSGFPLLESR-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

“3-Fluoro-2-methoxy-5-methylaniline” is described as a clear yellowish liquid . The molecular weight is 125.14 .

Scientific Research Applications

  • Biomarkers of Xenobiotic Toxicity

    Research has used related fluoroanilines to identify novel biomarkers of xenobiotic toxicity. For instance, 2-fluoro-4-methylaniline-treated earthworms showed specific biochemical changes, indicating potential for these compounds in toxicological studies (Bundy et al., 2002).

  • High-Affinity Nucleobase-Specific Hybridization Probes

    A study on 3-fluoro-6-methylaniline nucleoside, incorporated into an oligonucleotide, demonstrated its use as a high-affinity, nucleobase-specific hybridization probe. This has implications for DNA research and genetic engineering (Aro-Heinilä, Lönnberg, & Virta, 2019).

  • Synthesis of Organic Compounds

    2-Fluoro-3-methoxy-1,3-butadienes, which are structurally related to 3-Fluoro-2-methoxy-5-methylaniline, are synthesized for use in organic chemistry, particularly in cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).

  • Microsomal Metabolism Studies

    The metabolism of related compounds, such as 2-halogenated 4-methylanilines, was investigated using rat liver microsomes. This has relevance in pharmacology and toxicology (Boeren et al., 1992).

  • Nuclear Magnetic Resonance Studies

    3-Fluoroanisole, a compound related to this compound, has been studied using nuclear magnetic resonance, aiding in understanding molecular structures and interactions (Schaefer & Sebastian, 1989).

  • Pharmaceutical Industry Applications

    A rhodium-catalyzed oxidative annulation of 2-vinylanilines with α-diazocarbonyl compounds, including fluorinated anilines, was developed for constructing quinoline-2-carboxylate derivatives. This has potential applications in pharmaceuticals (Wang et al., 2018).

Properties

IUPAC Name

3-fluoro-2-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLWKSGFPLLESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5% Palladium-carbon (wet, 100 mg) was added to a methanol (5 ml) solution of 1-fluoro-2-methoxy-5-methyl-3-nitrobenzene (I-25) (250 mg, 1.35 mmol), followed by stirring under hydrogen atmosphere for 30 minutes. After filtration and concentration under reduced pressure, the resulting residue was subjected to column chromatography, and the eluate with n-hexane:ethyl acetate (9:1) was concentrated under reduced pressure to obtain the entitled compound (170 mg, 81%) as a yellow oily substance.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
81%

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